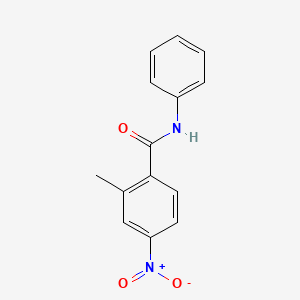
2-methyl-4-nitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-nitrobenzanilide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzanilide, where the aniline nitrogen is substituted with a methyl group and the para position of the benzene ring is substituted with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-4-nitrobenzanilide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzanilide with nitric acid to introduce the nitro group at the para position. The reaction typically requires a strong acid catalyst and controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Another method involves the acylation of N-methylaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. This reaction proceeds through the formation of an amide bond between the aniline nitrogen and the carbonyl carbon of the benzoyl chloride.
Industrial Production Methods
In industrial settings, the production of N-Methyl-4-nitrobenzanilide may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to optimize yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-Methyl-4-nitrobenzanilide suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-nitrobenzanilide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions replace the nitro group.
Oxidation: The methyl group on the aniline nitrogen can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Hydroxide ions in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: N-Methyl-4-aminobenzanilide.
Substitution: 4-Hydroxy-N-methylbenzanilide.
Oxidation: N-Carboxymethyl-4-nitrobenzanilide.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-nitrobenzanilide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable nitro group and aromatic structure.
Wirkmechanismus
The mechanism of action of N-Methyl-4-nitrobenzanilide involves its interaction with molecular targets through its nitro and amide functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. The amide bond provides stability and facilitates binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzanilide: Lacks the methyl group on the aniline nitrogen, resulting in different reactivity and binding properties.
N-Methyl-4-aminobenzanilide:
4-Methyl-4’-nitrobenzanilide: Contains an additional methyl group on the benzene ring, affecting its steric and electronic properties.
Uniqueness
N-Methyl-4-nitrobenzanilide is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for various chemical transformations, while the methyl group on the aniline nitrogen enhances its stability and binding affinity to specific targets.
Eigenschaften
Molekularformel |
C14H12N2O3 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-methyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-9-12(16(18)19)7-8-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChI-Schlüssel |
YRCJBPDHLNMQEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



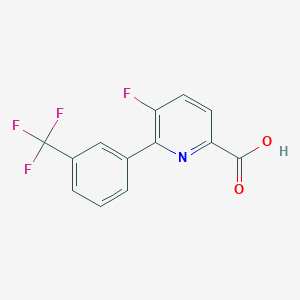
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
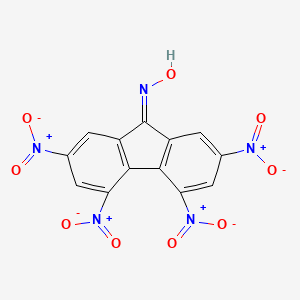
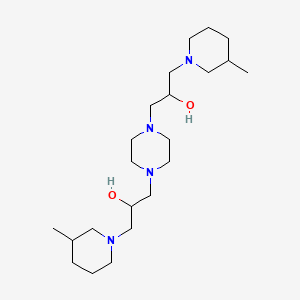
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)

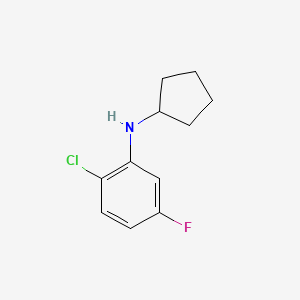
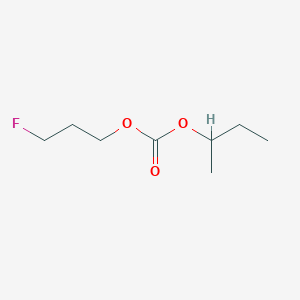
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)



